molecular formula C20H22N4S B4786902 N,N-dibenzyl-N'-(1,5-dimethyl-1H-pyrazol-4-yl)thiourea

N,N-dibenzyl-N'-(1,5-dimethyl-1H-pyrazol-4-yl)thiourea

Cat. No.: B4786902
M. Wt: 350.5 g/mol
InChI Key: PXHPMVXMMBEXSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dibenzyl-N’-(1,5-dimethyl-1H-pyrazol-4-yl)thiourea is a compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.

Properties

IUPAC Name

1,1-dibenzyl-3-(1,5-dimethylpyrazol-4-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4S/c1-16-19(13-21-23(16)2)22-20(25)24(14-17-9-5-3-6-10-17)15-18-11-7-4-8-12-18/h3-13H,14-15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHPMVXMMBEXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)NC(=S)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-N’-(1,5-dimethyl-1H-pyrazol-4-yl)thiourea typically involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carboxylic acid with benzylamine and thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Formation of the intermediate: 1,5-dimethyl-1H-pyrazole-4-carboxylic acid is reacted with benzylamine to form an intermediate.

    Reaction with thiophosgene: The intermediate is then treated with thiophosgene to yield N,N-dibenzyl-N’-(1,5-dimethyl-1H-pyrazol-4-yl)thiourea.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-N’-(1,5-dimethyl-1H-pyrazol-4-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

N,N-dibenzyl-N’-(1,5-dimethyl-1H-pyrazol-4-yl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dibenzyl-N’-(1,5-dimethyl-1H-pyrazol-4-yl)thiourea involves its interaction with specific molecular targets. For instance, in antileishmanial activity, the compound interacts with the enzyme pteridine reductase 1 (PTR1) in Leishmania species . This interaction inhibits the enzyme’s activity, leading to the death of the parasite. The compound’s binding affinity and specificity are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dibenzyl-N’-(1,5-dimethyl-1H-pyrazol-4-yl)thiourea is unique due to its specific structural features, such as the presence of both benzyl and pyrazole groups

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dibenzyl-N'-(1,5-dimethyl-1H-pyrazol-4-yl)thiourea
Reactant of Route 2
Reactant of Route 2
N,N-dibenzyl-N'-(1,5-dimethyl-1H-pyrazol-4-yl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.